molecular formula C12H8Cl2FNO2S B5572540 N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide

Cat. No. B5572540
M. Wt: 320.2 g/mol
InChI Key: SAEORURQKKGSBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide and related compounds involves multiple steps, including acylation reactions and selective protection of functional groups in water as a green solvent, offering high stability and ease of preparation (Ebrahimi et al., 2015). Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) in reactions to introduce fluorine atoms into the molecular structure, demonstrating the flexibility and efficiency of these synthesis methods (Yasui et al., 2011).

Molecular Structure Analysis

The crystal structures of closely related compounds have been investigated to understand the packing patterns and intermolecular interactions through analyses such as Hirshfeld surface analysis. These studies reveal the importance of sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors, contributing to the compound's two-dimensional architecture (Suchetan et al., 2015).

Chemical Reactions and Properties

N-fluorobenzenesulfonimide (NFSI) has been utilized as an electrophilic fluorinating agent, showing improved enantioselectivity in certain reactions, highlighting the reactivity and selectivity adjustments possible through substituent modifications on the phenyl rings (Wang et al., 2014). Additionally, NFSI has been employed as a highly effective Ag(i)-catalyst attenuator in annulation reactions, showcasing its versatility in synthetic chemistry (Pang et al., 2019).

Scientific Research Applications

Asymmetric Synthesis

  • Enantiomerically pure 3'-fluorothalidomide was synthesized using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide, highlighting the compound's role in enantiodivergent electrophilic fluorination (Yamamoto et al., 2011).

Enantioselective Fluorination

  • The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions were fine-tuned by altering substituents on its phenyl rings. This compound was used in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes (Wang et al., 2014).

Photooxidation Studies

  • Research on the irradiation of N-(4-chlorophenyl)-benzenesulfonamide in aqueous solutions led to the production of both 4-chloronitrosobenzene and 4-chloronitrobenzene, providing insights into the photooxidation process of these compounds (Miller & Crosby, 1983).

Synthesis of Allenylsulfonamide and Enaminonesulfonamide

  • An In(III)-catalyzed method for synthesizing allenylsulfonamide and enaminonesulfonamide was developed using propargylamine and N-fluorobenzenesulfonimide, showcasing a novel application in chemical synthesis (Samanta & Hajra, 2018).

Electrophilic Fluorinating Reagents

  • A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, was developed as a sterically demanding analogue of N-fluorobenzenesulfonmide, improving enantioselectivity in certain reactions (Yasui et al., 2011).

Fungicidal Activities

  • The fungicidal activities of N-phenylbenzenesulfonamide derivatives were quantitatively discussed using molecular holographic quantitative structure-activity relationships, emphasizing the compound's potential in agricultural science (조윤기 et al., 2008).

Selective and Efficient Reagents for Acylation

  • N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were developed as chemoselective N-acylation reagents, highlighting their utility in organic synthesis and green chemistry (Ebrahimi et al., 2015).

Crystal Structure and Spectroscopic Characterization

  • Studies on platinum(II) dithiocarbimato complexes involving 4-fluorobenzenesulfonamide provided valuable insights into their crystal structures and spectroscopic properties, relevant in materials science (Amim et al., 2008).

Efficient Nitrogen Source for C–N Bond Formation

  • N-Fluorobenzenesulfonimide has been employed as an efficient nitrogen source for the formation of C–N bonds, a crucial process in organic chemistry and drug synthesis (Li & Zhang, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Without specific information on “N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide”, it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Safety data sheets (SDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and use .

Future Directions

The future directions in the study and application of a compound like “N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide” could involve further exploration of its synthesis, properties, and potential uses. This could include developing more efficient synthesis methods, studying its interactions with other molecules, and exploring potential applications in fields such as medicine or materials science .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEORURQKKGSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide

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